
4-(1,3-Diphenylbutyl)-m-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 282-592-2, also known as ferromolybdenum slags, is a byproduct of the ferromolybdenum production process. Ferromolybdenum is an alloy of iron and molybdenum, which is used to add molybdenum to steel and other iron-based alloys. This compound is significant in various industrial applications due to its unique properties and composition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferromolybdenum slags are produced during the smelting process of molybdenum ores. The primary method involves the reduction of molybdenum trioxide (MoO3) with iron in an electric arc furnace. The reaction conditions typically include high temperatures and a controlled atmosphere to ensure the efficient reduction of molybdenum trioxide to ferromolybdenum .
Industrial Production Methods: In industrial settings, ferromolybdenum is produced by mixing molybdenum trioxide with iron and other reducing agents in a furnace. The mixture is heated to high temperatures, causing the molybdenum trioxide to reduce and form ferromolybdenum. The byproduct of this process is ferromolybdenum slags, which are collected and processed for various applications .
Chemical Reactions Analysis
Types of Reactions: Ferromolybdenum slags undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the processing and utilization of the compound in various applications .
Common Reagents and Conditions: Common reagents used in the reactions involving ferromolybdenum slags include oxygen, hydrogen, and various acids and bases. The reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of ferromolybdenum slags include molybdenum oxides, iron oxides, and various molybdenum compounds. These products are valuable in different industrial and scientific applications .
Scientific Research Applications
Ferromolybdenum slags have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of various molybdenum compounds. In biology, they are studied for their potential use in medical treatments and as components in biomedical devices. In the industrial sector, ferromolybdenum slags are used in the production of high-strength steel and other alloys, as well as in the manufacturing of electronic components .
Mechanism of Action
The mechanism by which ferromolybdenum slags exert their effects involves the interaction of molybdenum and iron with various molecular targets and pathways. Molybdenum acts as a catalyst in many chemical reactions, facilitating the transformation of reactants into products. The iron component of the slags also plays a crucial role in enhancing the mechanical properties of steel and other alloys .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ferromolybdenum slags include other molybdenum-containing alloys and byproducts, such as molybdenum disulfide and molybdenum trioxide. These compounds share some properties with ferromolybdenum slags but differ in their specific applications and chemical behavior .
Uniqueness: Ferromolybdenum slags are unique due to their specific composition and the presence of both molybdenum and iron. This combination of elements gives the slags distinct properties that make them valuable in various industrial and scientific applications. The high molybdenum content in the slags also enhances their catalytic activity and mechanical strength .
Properties
CAS No. |
84255-43-6 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(1,3-diphenylbutyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-18-14-15-23(20(3)16-18)24(22-12-8-5-9-13-22)17-19(2)21-10-6-4-7-11-21/h4-16,19,24H,17H2,1-3H3 |
InChI Key |
CVMZUUAJZMBCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


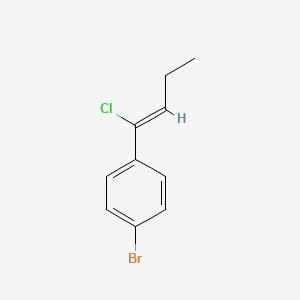


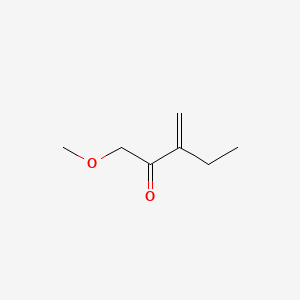
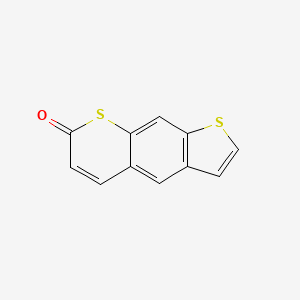
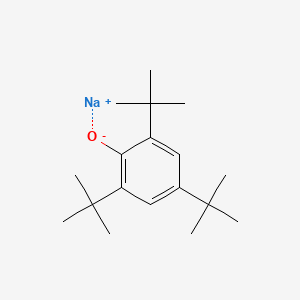
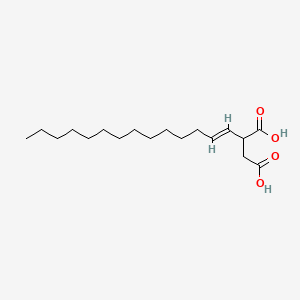
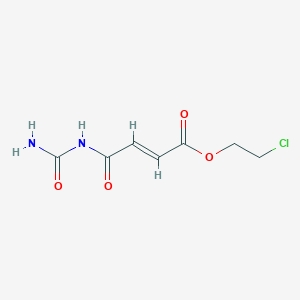


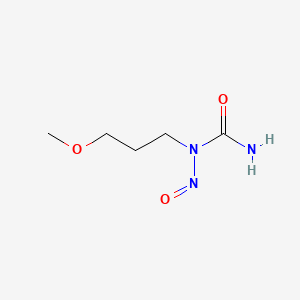
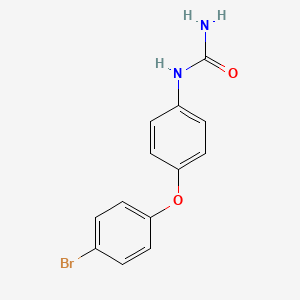
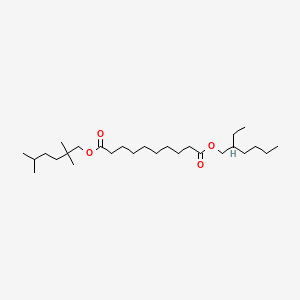
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
